Porphyra 334

Description

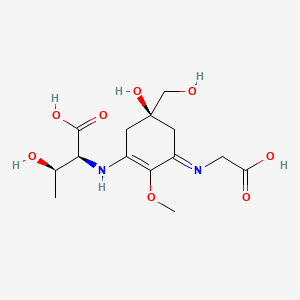

Structure

3D Structure

Properties

CAS No. |

70579-26-9 |

|---|---|

Molecular Formula |

C14H22N2O8 |

Molecular Weight |

346.33 g/mol |

IUPAC Name |

(2S,3R)-2-[[(5R)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C14H22N2O8/c1-7(18)11(13(21)22)16-9-4-14(23,6-17)3-8(12(9)24-2)15-5-10(19)20/h7,11,16-18,23H,3-6H2,1-2H3,(H,19,20)(H,21,22)/t7-,11+,14+/m1/s1 |

InChI Key |

AWCCBAPDJMUZOK-HFHAVAFHSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Porphyra 334; Porphyra-334; |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Porphyra-334: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyra-334 is a mycosporine-like amino acid (MAA), a class of water-soluble, UV-absorbing compounds found in a variety of marine and freshwater organisms, particularly in red algae of the genus Porphyra.[1][2] These compounds are of significant interest to the scientific and pharmaceutical communities due to their potent photoprotective and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation and characterization methodologies, and biosynthetic pathway of Porphyra-334.

Chemical Structure and Identification

Porphyra-334 is characterized by a cyclohexenimine chromophore conjugated with both a glycine and a threonine amino acid substituent. This structure is responsible for its strong absorption in the UV-A region of the electromagnetic spectrum.

IUPAC Name: (2S,3R)-2-(((S,E)-3-((carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxybutanoic acid

Chemical Formula: C₁₄H₂₂N₂O₈[2]

SMILES: C--INVALID-LINK--O)NC1=C(C(=NCC(=O)O)C--INVALID-LINK--(CO)O)OC">C@HO

Physicochemical and Quantitative Data

A summary of the key quantitative data for Porphyra-334 is presented in the table below, providing a comparative reference for researchers.

| Property | Value |

| Molecular Weight | 346.33 g/mol [2] |

| Exact Mass | 346.1376 g/mol [2] |

| Maximum Absorption (λmax) | 334 nm[1] |

| Molar Extinction Coefficient (ε) | 42,300 M⁻¹cm⁻¹[1] |

| CAS Number | 70579-26-9[2] |

| Melting Point | 164-165 °C |

Experimental Protocols

Extraction of Porphyra-334 from Porphyra vietnamensis

This protocol outlines the solid-liquid extraction of Porphyra-334 from dried algal biomass.

-

Sample Preparation: Ten grams of dried Porphyra vietnamensis is powdered.

-

Extraction: The powdered algae is extracted with 80% methanol. The resulting aqueous phase is collected.

-

Initial Purification: The aqueous phase is lyophilized to yield a pale yellow powder. An aliquot is redissolved in 80% methanol to confirm UV absorbance at 334 nm.

Purification of Porphyra-334

Multiple chromatographic techniques can be employed for the purification of Porphyra-334 to a high degree of purity.

-

Silica Gel Column Chromatography: The crude extract is chromatographed on a silica gel column. A gradient elution is performed, starting with 20% methanol and 80% ethanol and gradually increasing to 80% methanol and 20% ethanol. Fractions containing Porphyra-334 are collected, evaporated, and lyophilized.

-

Fast Centrifugal Partition Chromatography (FCPC):

-

Solvent System: An aqueous two-phase system composed of water, ethanol, ammonium sulfate, and methanol is used in ascending mode.

-

Procedure: The crude aqueous-methanolic extract is subjected to FCPC. This method can separate shinorine and Porphyra-334 within 90 minutes.

-

Further Purification: Solid-phase extraction (SPE) can be used as a subsequent step to obtain highly pure Porphyra-334.

-

-

Medium-Pressure Liquid Chromatography (MPLC):

-

Initial Separation: A 50% aqueous methanol extract is absorbed onto silica gel and subjected to silica gel MPLC with a stepwise elution of chloroform/methanol/water (12:8:1 and 8:12:1, v/v).

-

Final Purification: The fraction containing Porphyra-334 is further purified using ODS-MPLC with an isocratic elution of 100% water.

-

Characterization of Porphyra-334

A combination of spectroscopic and spectrometric techniques is used to confirm the identity and purity of the isolated Porphyra-334.

-

UV-Visible Spectroscopy: The absorption spectrum of the purified compound is recorded in methanol or water. A characteristic sharp peak should be observed at approximately 334 nm.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase is 0.1% acetic acid in water.

-

Detection: A photodiode array (PDA) or UV detector is set to 334 nm. The retention time for Porphyra-334 is approximately 4.9 minutes under these conditions.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. A singly charged ion peak [M+H]⁺ is observed at m/z 347.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used for structural elucidation. The chemical shifts are compared with published data for Porphyra-334.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key absorption bands are observed around 3100 cm⁻¹ (O-H and N-H stretching), 1670 cm⁻¹ (C=O stretching), 1520 cm⁻¹ (N-H bending), 1330 cm⁻¹ (C-O stretching), and 1100 cm⁻¹ (C-O-C stretching).

Biosynthetic Pathway of Porphyra-334

The biosynthesis of Porphyra-334 originates from the pentose phosphate pathway and involves a series of enzymatic reactions. The key steps are the formation of a mycosporine-glycine (MG) intermediate, followed by the addition of a threonine moiety.

Caption: Biosynthetic pathway of Porphyra-334 from Sedoheptulose-7-Phosphate.

The biosynthesis is initiated by the enzymes MysA and MysB, which convert sedoheptulose-7-phosphate from the pentose phosphate pathway into 4-deoxygadusol (4-DG).[3][4] The ATP-grasp enzyme MysC then catalyzes the condensation of 4-DG with glycine to form mycosporine-glycine (MG).[1][4] In the final step, the D-Ala-D-Ala ligase homolog, MysD, facilitates the conjugation of threonine to the mycosporine-glycine core, yielding Porphyra-334.[5][6]

Conclusion

Porphyra-334 stands out as a promising natural product with significant potential in photoprotection and as an antioxidant. This guide provides a foundational technical understanding of its chemical properties, isolation, and biosynthesis, which is crucial for researchers and developers in the fields of natural product chemistry, pharmacology, and drug development. The detailed protocols and biosynthetic pathway information serve as a valuable resource for further investigation and application of this remarkable marine-derived compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Porphyra 334 | 70579-26-9 | XP181825 | Biosynth [biosynth.com]

- 3. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient production of natural sunscreens shinorine, porphyra-334, and mycosporine-2-glycine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Synthesis of Porphyra 334: A Technical Guide to its Biosynthesis in Marine Algae

For Immediate Release

A deep dive into the biochemical architecture of Porphyra 334, a potent natural ultraviolet (UV) protectant found in marine algae, is detailed in a new technical guide. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthetic pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes involved in its creation.

Porphyra 3-34, a mycosporine-like amino acid (MAA), is a key player in the defense mechanisms of marine algae against harmful UV radiation. Its remarkable photoprotective properties have garnered significant interest for its potential applications in sunscreens, anti-aging cosmetics, and pharmaceuticals. This guide illuminates the intricate enzymatic steps that lead to the synthesis of this valuable compound.

The Biosynthetic Blueprint of this compound

The production of this compound in marine algae is a multi-step enzymatic process that originates from key intermediates of primary metabolism. The pathway can be broadly divided into two main stages: the formation of the central mycosporine core and the subsequent addition of specific amino acid moieties.

The biosynthesis begins with precursors from the shikimate and pentose phosphate pathways.[1] The initial steps involve the enzymatic conversion of sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway, into 4-deoxygadusol (4-DG), a crucial precursor for all MAAs. This conversion is catalyzed by a suite of enzymes including a dehydroquinate synthase (DHQS)-like enzyme, often referred to as MysA, and an O-methyltransferase (MysB).

Once the 4-DG core is formed, the pathway proceeds with the addition of a glycine molecule, catalyzed by an ATP-grasp ligase (MysC), to produce mycosporine-glycine. The final step in the synthesis of this compound involves the attachment of a threonine molecule to mycosporine-glycine. This reaction is facilitated by a non-ribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase-like enzyme, designated as MysD.

Quantitative Insights into this compound Production

The concentration of this compound varies significantly among different species of marine algae and is influenced by environmental factors such as UV radiation exposure and nutrient availability. Red algae, in particular, are known to accumulate high levels of this photoprotective compound.

| Marine Algae Species | This compound Concentration (mg/g dry weight) | Shinorine Concentration (mg/g dry weight) | Reference |

| Porphyra umbilicalis | 2.6 - 10 | Present | [2] |

| Bangia atropurpurea | ~5 | Present | [2] |

| Pyropia columbina | 7.2 - 10.6 | Present | [2] |

| Nothogenia fastigiata (Subantarctic) | High (Porphyra-334 dominant) | Low | [3] |

| Nodularia spumigena CENA596 (Cyanobacterium) | Increased 3.2-fold with UV | Present | [4] |

| Sphaerospermopsis torques-reginae ITEP-024 (Cyanobacterium) | Increased 7.4-fold with UV | Present | [4] |

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the this compound biosynthesis, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a general experimental workflow for its study.

Caption: The biosynthetic pathway of this compound from precursor metabolites.

Caption: A generalized experimental workflow for the study of this compound.

Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Protocol 1: Extraction and Purification of this compound from Marine Algae

-

Sample Preparation: Freeze-dry fresh algal biomass and grind it into a fine powder.

-

Extraction: Extract the algal powder with a solvent mixture, typically 20% aqueous methanol, at a ratio of 1:10 (w/v) for 2 hours at 45°C.

-

Clarification: Centrifuge the extract to remove solid debris and filter the supernatant through a 0.45 µm filter.

-

Purification: Purify the crude extract using high-performance liquid chromatography (HPLC) with a C18 column. A common mobile phase is a gradient of 0.1% acetic acid in water and methanol.

-

Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak (typically absorbing at 334 nm) and confirm the purity and identity using LC-MS and NMR.

Protocol 2: Heterologous Expression and Purification of Biosynthetic Enzymes (General)

-

Gene Synthesis and Cloning: Synthesize the codon-optimized genes encoding the biosynthetic enzymes (e.g., mysA, mysB, mysC, mysD) and clone them into a suitable expression vector (e.g., pET series for E. coli).

-

Transformation: Transform the expression constructs into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Protein Purification: Clarify the lysate by centrifugation and purify the target enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Purity Analysis: Assess the purity of the purified protein using SDS-PAGE.

Protocol 3: Enzyme Assay for D-Ala-D-Ala Ligase-like Activity (MysD)

-

Reaction Mixture: Prepare a reaction mixture containing the purified MysD enzyme, its substrate mycosporine-glycine, threonine, ATP, and MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Product Analysis: Analyze the formation of this compound using HPLC by monitoring the absorbance at 334 nm.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations and measuring the initial reaction rates.

This technical guide serves as a foundational resource for the scientific community, providing the necessary tools and knowledge to further explore the fascinating world of this compound and unlock its full potential for human health and well-being. The detailed understanding of its biosynthesis opens avenues for metabolic engineering and synthetic biology approaches to enhance its production for commercial applications.

References

Natural Sources and Producing Organisms of Porphyra-334: A Technical Guide

Porphyra-334 is a mycosporine-like amino acid (MAA), a class of water-soluble, UV-absorbing compounds found in a wide array of marine and freshwater organisms. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potent photoprotective properties, acting as natural sunscreens and antioxidants. This guide provides an in-depth overview of the natural sources of Porphyra-334, the organisms that produce it, and the methodologies for its study.

Natural Distribution and Producing Organisms

Porphyra-334 is predominantly found in marine organisms that are exposed to high levels of solar radiation. The primary producers of this MAA are photosynthetic organisms, including cyanobacteria and various types of algae. While also found in marine animals, its presence in these organisms is typically a result of bioaccumulation through their diet rather than de novo synthesis.

Key producers of Porphyra-334 include:

-

Red Algae (Rhodophyta): This phylum is a rich source of Porphyra-334. Species of the genus Porphyra (nori), from which the compound derives its name, are known to contain high concentrations.[1][2] Other red algae such as Bangia atropurpurea, Iridaea tuberculosa, Nothogenia fastigiata, and Corallina officinalis also produce significant amounts of this MAA.[1][3]

-

Cyanobacteria: These photosynthetic bacteria are also primary producers of Porphyra-334. For instance, the terrestrial cyanobacterium Nostoc commune has been found to synthesize a glycosylated form of Porphyra-334.[4]

-

Phytoplankton: As a major component of the marine food web, phytoplankton are significant producers of MAAs, including Porphyra-334. Diatoms, in particular, such as those of the genera Thalassiosira, Fragilariopsis, and Corethron, have been identified as producers.[5] Porphyra-334 is often the most abundant MAA in phytoplankton communities in regions like the Southern Ocean.[5]

-

Marine Invertebrates: While not primary producers, various marine invertebrates accumulate Porphyra-334 through their diet. This includes organisms like the green sea urchin (Strongylocentrotus droebachiensis), where the compound is found in their ovaries.[1]

-

Fish: Similar to invertebrates, certain fish species also show an accumulation of Porphyra-334 in their ovaries, likely for the protection of their eggs from UV radiation.[1]

The production of Porphyra-334 is often influenced by environmental factors, with exposure to UV radiation being a primary trigger for its synthesis.

Quantitative Data on Porphyra-334 Content

The concentration of Porphyra-334 can vary significantly between species and is influenced by environmental conditions such as UV exposure, season, and geographic location. The following table summarizes reported concentrations of Porphyra-334 in various organisms.

| Organism | Phylum/Group | Porphyra-334 Concentration (mg/g dry weight) | Notes |

| Porphyra endiviifolium | Rhodophyta | 9.7 | Endemic to Antarctica.[3] |

| Bangia atropurpurea | Rhodophyta | 5.8 | Found in Antarctica.[3] |

| Curdiea racowitzae | Rhodophyta | 4.9 | Found in Antarctica.[3] |

| Gymnogongrus devoniensis | Rhodophyta | 1.5 - 7.8 | Found on the European coast.[3] |

| Ceramium nodulosum | Rhodophyta | 7.6 | Found on the European coast.[3] |

| Gelidium pusillum | Rhodophyta | 5.0 - 6.5 | Found on the European coast.[3] |

| Iridaea tuberculosa | Rhodophyta | > 1.0 | Intertidal sub-Antarctic red macroalgae.[3] |

Biosynthetic Pathway of Porphyra-334

Porphyra-334 is synthesized via a branch of the shikimic acid pathway. The core structure of MAAs is a cyclohexenone or cyclohexenimine ring, which is derived from 3-dehydroquinate, an intermediate in the shikimic acid pathway. The specific steps leading to Porphyra-334 involve the enzymatic conversion of mycosporine-glycine, a common precursor for many MAAs. The proposed pathway suggests the addition of a threonine residue to mycosporine-glycine to form Porphyra-334.

Experimental Protocols

The study of Porphyra-334 involves its extraction from biological material, followed by purification and quantification, typically using chromatographic techniques.

Extraction of Porphyra-334

-

Sample Preparation: Lyophilize (freeze-dry) the biological material (e.g., algal tissue) to a constant dry weight. Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

-

Solvent Extraction:

-

Weigh a known amount of the dried powder (e.g., 100 mg).

-

Add 10 mL of 100% methanol to the powder in a suitable tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the mixture at 45°C for 2 hours in the dark, with occasional vortexing.

-

-

Clarification:

-

Centrifuge the extract at 5,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B) is often employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the absorbance at 334 nm, which is the absorption maximum for Porphyra-334.

-

Injection Volume: Inject 20 µL of the filtered extract.

-

-

Quantification:

-

Prepare a standard curve using a purified Porphyra-334 standard of known concentrations.

-

Identify the Porphyra-334 peak in the sample chromatogram based on its retention time and absorption spectrum compared to the standard.

-

Calculate the concentration of Porphyra-334 in the sample by comparing the peak area to the standard curve. The molar extinction coefficient for Porphyra-334 is approximately 42,300 M⁻¹cm⁻¹.[1]

-

This technical guide provides a foundational understanding of the natural sources, producing organisms, and analytical methodologies for Porphyra-334. Further research into the cultivation of high-yielding organisms and optimization of extraction techniques will be crucial for the potential commercialization of this promising natural UV-protective compound.

References

- 1. Porphyra-334 Isolated from the Marine Algae Bangia atropurpurea: Conformational Performance for Energy Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogres.com [phcogres.com]

- 3. Mycosporine-Like Amino Acids from Marine Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rms.umz.ac.ir [rms.umz.ac.ir]

- 5. Frontiers | The distribution of mycosporine-like amino acids in phytoplankton across a Southern Ocean transect [frontiersin.org]

Unveiling the Photoprotective Machinery of Porphyra 334: A Technical Guide to its UV Absorption and Energy Dissipation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphyra 334, a mycosporine-like amino acid (MAA), stands as a testament to nature's ingenuity in crafting highly effective photoprotective agents. This technical guide provides an in-depth exploration of the intricate mechanisms governing the absorption of high-energy ultraviolet (UV) radiation by this compound and its remarkable ability to dissipate this energy harmlessly as heat. Through a synthesis of experimental data and computational modeling, we elucidate the key photophysical and photochemical processes that underpin its exceptional photostability. This document is intended to serve as a comprehensive resource for researchers in photobiology, natural product chemistry, and drug development, offering insights into the design of novel, bio-inspired sun-screening agents.

Introduction

The escalating concern over the detrimental effects of ultraviolet (UV) radiation on human health has spurred a continuous search for safe and effective photoprotective compounds. Nature, through billions of years of evolution, has developed sophisticated defense mechanisms against UV damage. Among the most notable are the mycosporine-like amino acids (MAAs), a class of small, water-soluble molecules produced by a wide array of marine and terrestrial organisms. This compound, with its characteristic absorption maximum at 334 nm, is a prominent member of this family, exhibiting exceptional efficacy in absorbing UVA radiation and dissipating the absorbed energy with remarkable efficiency. Understanding the fundamental mechanisms of this compound's function is paramount for harnessing its potential in dermatological and pharmaceutical applications.

Mechanism of UV Absorption and Energy Dissipation

The photoprotective capability of this compound is rooted in its unique molecular structure, which facilitates a highly efficient pathway for the dissipation of absorbed UV energy. The process can be dissected into two primary stages: UV absorption and subsequent energy dissipation.

UV Absorption

This compound possesses a cyclohexenimine chromophore conjugated with an amino acid substituent, which is responsible for its strong absorption in the UVA region of the electromagnetic spectrum. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).

Energy Dissipation

Following photoexcitation, this compound undergoes an ultrafast and highly efficient non-radiative decay back to the ground state, primarily through a process of internal conversion. This rapid deactivation pathway is crucial for its photostability, as it prevents the molecule from engaging in potentially harmful photochemical reactions or generating reactive oxygen species (ROS).

The key steps in the energy dissipation cascade are:

-

Excited-State Dynamics: Upon reaching the S₁ state, the molecule undergoes a significant conformational change. Computational studies have revealed a structural relaxation from a planar geometry in the ground state to a non-planar, twisted conformation in the excited state.[1] This twisting motion is a critical step in funneling the electronic energy into vibrational modes.

-

Internal Conversion: The twisted geometry in the excited state facilitates a highly efficient internal conversion to the ground state. This process is exceptionally rapid, occurring on a sub-picosecond to picosecond timescale. The close proximity of the S₁ and S₀ potential energy surfaces in this distorted conformation allows for a seamless transition, effectively converting electronic energy into vibrational energy.

-

Vibrational Relaxation (Heat Dissipation): Once back in the ground electronic state, the molecule is in a vibrationally "hot" state. This excess vibrational energy is then rapidly transferred to the surrounding solvent molecules (typically water), manifesting as a localized increase in temperature, i.e., heat. The efficient hydrogen bonding of this compound with water molecules plays a crucial role in this rapid thermal dissipation.

The overall process is remarkably efficient, with the vast majority of the absorbed UV energy being safely dissipated as heat, thus preventing photodegradation of the molecule and protecting the organism from UV damage.

Quantitative Photophysical Data

The efficiency of this compound's photoprotective mechanism is underscored by its key photophysical parameters, which have been determined through a variety of spectroscopic techniques.

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) | 42,300 - 43,200 M⁻¹cm⁻¹ at 334 nm | [2][3] |

| Fluorescence Quantum Yield (Φf) | 0.0016 | [1] |

| Triplet Quantum Yield (ΦT) | < 0.05 | [1] |

| Excited Singlet State Lifetime (τs) | ~0.4 ns | [1] |

| Photodecomposition Quantum Yield | 2-4 x 10⁻⁴ | [1] |

Table 1: Photophysical Properties of this compound. This table summarizes the key quantitative data that characterize the UV absorption and energy dissipation efficiency of this compound.

Experimental Protocols

The elucidation of the photophysical properties of this compound has been made possible through a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Femtosecond Transient Absorption Spectroscopy

This technique is employed to probe the ultrafast dynamics of the excited state of this compound.

Objective: To measure the transient absorption spectra and kinetics of the excited species, providing insights into the rates of internal conversion and other relaxation processes.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., water or buffer) is prepared with an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.

-

Excitation (Pump) Pulse: A femtosecond laser system is used to generate a "pump" pulse at a wavelength strongly absorbed by this compound (e.g., 334 nm). This pulse excites a significant fraction of the molecules to the S₁ state.

-

Probe Pulse: A second, broadband "probe" pulse (a white light continuum) is generated and passed through the sample at a variable time delay after the pump pulse.

-

Detection: The transmitted probe pulse is directed to a spectrometer to record the transient absorption spectrum (ΔA) as a function of wavelength and time delay.

-

Data Analysis: The decay kinetics at specific wavelengths are analyzed to extract the lifetimes of the transient species, which correspond to the rates of the different deactivation processes.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique used to measure the fluorescence lifetime of this compound.

Objective: To determine the excited singlet state lifetime (τs) of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared to avoid reabsorption effects. The absorbance at the excitation wavelength should be less than 0.1.

-

Pulsed Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) at a wavelength near the absorption maximum of this compound.

-

Single Photon Detection: The fluorescence emission is passed through a monochromator and detected by a sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube).

-

Timing Electronics: The time difference between the excitation pulse and the detection of a single fluorescence photon is measured with high precision.

-

Histogram Accumulation: This process is repeated millions of times, and a histogram of the arrival times of the fluorescence photons is constructed.

-

Data Analysis: The resulting fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime.

Laser Flash Photolysis

This technique is used to investigate the properties of the triplet state of this compound.

Objective: To determine the triplet-triplet absorption spectrum and the triplet quantum yield (ΦT).

Methodology:

-

Sample Preparation: A solution of this compound, often in the presence of a triplet sensitizer (for indirect population of the triplet state), is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.

-

Pulsed Laser Excitation: The sample is excited with a short, intense laser pulse (typically nanoseconds) to generate the excited singlet state, which can then undergo intersystem crossing to the triplet state.

-

Monitoring Light: A continuous wave lamp is used as a probe beam, passing through the sample at a right angle to the excitation laser beam.

-

Detection: The change in the intensity of the probe beam due to the absorption of the transient triplet species is monitored by a fast photodetector and recorded by an oscilloscope.

-

Data Analysis: The transient absorption spectrum of the triplet state is constructed by measuring the change in absorbance at different wavelengths. The triplet quantum yield can be determined by comparing the transient absorbance signal to that of a standard with a known triplet quantum yield.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the mechanism and experimental workflows.

Caption: Energy dissipation pathway of this compound.

Caption: Workflow for Transient Absorption Spectroscopy.

Conclusion

This compound exemplifies a highly evolved molecular system for UV protection. Its efficacy lies in a combination of strong UVA absorption and an ultrafast, non-radiative energy dissipation pathway that prevents the formation of harmful photoproducts. The detailed understanding of this mechanism, facilitated by advanced spectroscopic and computational methods, provides a robust framework for the development of next-generation sunscreens and photoprotective agents. By mimicking the principles of this compound's photostability, it is possible to design novel synthetic molecules with enhanced safety and efficacy, addressing the growing demand for superior sun care solutions. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of photoprotection.

References

A Technical Guide to the Photoprotective Properties of Mycosporine-Like Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a group of low molecular weight, water-soluble compounds produced by a wide range of organisms, primarily marine algae and cyanobacteria, that inhabit environments with high exposure to ultraviolet (UV) radiation.[1][2] These natural molecules have garnered significant interest in the scientific community, particularly in the fields of dermatology, pharmacology, and cosmetics, due to their remarkable photoprotective properties. This technical guide provides an in-depth overview of the core mechanisms by which MAAs exert their protective effects against UV radiation, focusing on their UV-absorbing capabilities, antioxidant activity, and modulation of cellular signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel photoprotective agents.

UV-Absorbing Properties of Mycosporine-Like Amino Acids

The primary photoprotective mechanism of MAAs is their ability to absorb harmful UV radiation, particularly in the UVA (315–400 nm) and UVB (280–315 nm) ranges, and dissipate the energy as heat without generating harmful reactive oxygen species (ROS).[3] The specific absorption maximum (λmax) and molar extinction coefficient (ε) of each MAA are determined by its unique chemical structure, which consists of a central cyclohexenone or cyclohexenimine ring conjugated with various amino acid or imino alcohol substituents.[2][4]

| Mycosporine-Like Amino Acid | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference |

| Mycosporine-glycine | 310 | 28,900 | [5] |

| Shinorine | 334 | ~42,300 | [4] |

| Porphyra-334 | 334 | ~44,700 | [4] |

| Palythine | 320 | - | [4] |

| Asterina-330 | 330 | - | [4] |

| Mycosporine-serinol | 310 | 27,270 | [5] |

| Mycosporine-taurine | 309 | - | [5] |

Table 1: UV Absorption Characteristics of Common Mycosporine-Like Amino Acids. This table summarizes the maximum absorption wavelength (λmax) and molar extinction coefficients (ε) for several common MAAs. The high molar extinction coefficients indicate their strong capacity to absorb UV radiation. Data for some molar extinction coefficients were not available in the searched literature.

Antioxidant Properties of Mycosporine-Like Amino Acids

In addition to their direct UV-screening capabilities, MAAs exhibit significant antioxidant activity, which contributes to their overall photoprotective efficacy. Prolonged exposure to UV radiation leads to the generation of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.[3] MAAs can neutralize these harmful free radicals through various mechanisms, including hydrogen atom transfer and single electron transfer.

The antioxidant capacity of different MAAs varies depending on their chemical structure. For instance, oxo-carbonyl MAAs like mycosporine-glycine have demonstrated potent radical-scavenging activity, while some imino-MAAs have shown lower activity in certain assays.[4][5]

| Mycosporine-Like Amino Acid | Assay | IC50 Value | Reference |

| Mycosporine-glycine | DPPH | 4.23 ± 0.21 mM | [5] |

| Mycosporine-glycine | ABTS | pH-dependent, higher at alkaline pH | [5] |

| Porphyra-334 | DPPH | No significant activity | [4] |

| Shinorine | DPPH | No significant activity | [4] |

| Mycosporine-2-glycine | Anti-AGEs | 1.61 mM | [6] |

| Palythine | Collagenase Inhibition | Weak effect | [6] |

Table 2: Antioxidant and Enzyme Inhibitory Activities of Selected Mycosporine-Like Amino Acids. This table presents the half-maximal inhibitory concentration (IC50) values of various MAAs in different antioxidant and enzyme inhibition assays. Lower IC50 values indicate higher potency.

Modulation of Cellular Signaling Pathways

Recent research has revealed that the photoprotective effects of MAAs extend beyond their physical and chemical properties to the modulation of key cellular signaling pathways involved in inflammation and the cellular stress response.

The Keap1-Nrf2-ARE Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter region of target genes, initiating their transcription.

Studies have shown that certain MAAs, such as porphyra-334 and shinorine, can activate the Keap1-Nrf2-ARE pathway.[7] This activation leads to the upregulation of downstream antioxidant enzymes, thereby enhancing the cell's capacity to combat oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absolute Configuration of Mycosporine-Like Amino Acids, Their Wound Healing Properties and In Vitro Anti-Aging Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

The Antioxidant Activity and Mechanism of Porphyra 334: A Technical Guide

Porphyra 334, a mycosporine-like amino acid (MAA), is a natural ultraviolet-absorbing compound found in marine algae, particularly red algae of the Porphyra species.[1][2] Beyond its well-documented photoprotective properties, this compound has garnered significant scientific interest for its potent antioxidant capabilities and its potential as a therapeutic agent in oxidative stress-related pathologies.[3][4][5] This technical guide provides an in-depth overview of the antioxidant activity of this compound, its underlying mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. Its activity is often compared to standard antioxidants like ascorbic acid and Trolox. While it shows modest activity in some assays, its efficacy is significant, particularly in oxygen radical absorbance capacity.

| Assay | This compound IC50 Value | Reference Compound | Source |

| DPPH Radical Scavenging | 185.2 ± 3.2 μM | Ascorbic Acid (IC50: 24.5 ± 1.1 μM) | [1] |

| DPPH Radical Scavenging | >1000 µg/ml | Dehydrated this compound (IC50: 10.1 µg/ml) | [3] |

| Oxygen Radical Absorbance Capacity (ORAC) | 51 ± 7% of equimolar Trolox | Trolox (100%), Ascorbic Acid (130 ± 12%) | [1] |

| Keap1-Nrf2 Binding (Fluorescence Polarization) | ~100 µM | - | [1] |

| Table 1: Summary of quantitative data on the in vitro antioxidant and biological activity of this compound. |

Experimental Protocols

The evaluation of this compound's antioxidant properties involves a suite of standardized in vitro assays. The following sections detail the methodologies for the most commonly cited experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured by the decrease in absorbance at approximately 517 nm.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet) (Yellow/Colorless)

General Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[1]

-

Reaction Mixture: In a microplate or cuvette, a specific volume of the DPPH solution is added to varying concentrations of this compound. A control is prepared with the solvent instead of the antioxidant sample.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration of this compound.

Caption: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). This radical is produced by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is measured at approximately 734 nm.

General Protocol:

-

Generation of ABTS•+: An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours. This forms the ABTS•+ radical cation.[6]

-

Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

Reaction: Varying concentrations of this compound are added to the ABTS•+ working solution.

-

Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment. It provides a more biologically relevant assessment than purely chemical assays.

General Protocol:

-

Cell Culture: Human keratinocyte cells (e.g., HaCaT) are cultured in a suitable medium.[2]

-

Loading with Probe: The cells are seeded in a multi-well plate and incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent DCF.

-

Treatment: The cells are treated with various concentrations of this compound.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a pro-oxidant, such as AAPH (a peroxyl radical generator) or by exposing cells to urban particulate matter.[2]

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant capacity of this compound is determined by its ability to quench the fluorescence compared to control cells.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of key cellular signaling pathways that regulate the endogenous antioxidant response.

Direct Radical Scavenging

As demonstrated by the ORAC assay, this compound has a significant capacity to quench oxygen radicals via a hydrogen atom transfer (HAT) mechanism.[1] This is a primary mechanism by which it can directly neutralize harmful reactive oxygen species. In contrast, its activity in the DPPH assay, which can involve electron transfer (ET), is comparatively lower than that of ascorbic acid.[1]

Modulation of the Keap1-Nrf2 Signaling Pathway

A critical mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.

This compound has been shown to be a direct antagonist of Keap1-Nrf2 binding.[1] It can competitively interact with the Nrf2 binding site on the Kelch domain of Keap1. This interaction disrupts the Keap1-Nrf2 complex, stabilizing Nrf2 and allowing it to accumulate and translocate to the nucleus, thereby upregulating the cell's intrinsic antioxidant defenses. This mechanism is particularly noteworthy as it represents an indirect antioxidant effect, amplifying the cell's ability to combat oxidative stress.

Methods for Studying Keap1-Nrf2 Interaction:

-

Fluorescence Polarization (FP) Assay: This assay measures the binding of this compound to the Keap1 Kelch-repeat domain by detecting changes in the polarization of fluorescently labeled synthetic peptides that bind to the same site. A displacement of the labeled peptide by this compound results in a decrease in fluorescence polarization, allowing for the determination of an IC50 value for the binding interaction.[1]

-

Thermal Shift Assay: This method assesses the binding of a ligand (this compound) to a protein (Keap1) by measuring changes in the protein's thermal stability. Ligand binding typically increases the melting temperature (Tm) of the protein, which can be monitored using a fluorescent dye that binds to unfolded proteins.[1]

Caption: this compound disrupts Keap1-Nrf2 binding, activating antioxidant gene expression.

Influence on NF-κB Signaling

In addition to the Nrf2 pathway, this compound has been shown to influence the nuclear factor-κB (NF-κB) signaling pathway, which is a key regulator of inflammation. In some contexts, this compound can reduce the activity of NF-κB in stimulated cells, suggesting potential anti-inflammatory effects that are often linked with antioxidant activity.[1][7] For instance, it has been reported to inhibit the expression of NF-κB dependent inflammatory genes in UVA-irradiated skin fibroblasts.[1] This dual action on both the Nrf2 and NF-κB pathways highlights its comprehensive cytoprotective potential.

References

- 1. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad-spectrum sun-protective action of Porphyra-334 derived from Porphyra vietnamensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Ecological Significance of Porphyra-334 in Marine Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphyra-334, a mycosporine-like amino acid (MAA), is a crucial secondary metabolite produced by a variety of marine organisms, particularly red algae, to contend with the damaging effects of ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the ecological functions of Porphyra-334, detailing its roles as a potent photoprotectant and a significant antioxidant. We delve into its mechanism of action, including its involvement in the Keap1-Nrf2 cytoprotective pathway, and its distribution throughout marine ecosystems. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for researchers and professionals in marine science and drug development.

Introduction

Marine ecosystems are subjected to various environmental stressors, with ultraviolet (UV) radiation being a significant factor, particularly in shallow-water environments. To survive and thrive under these conditions, many marine organisms have evolved mechanisms to mitigate the damaging effects of UV radiation. One of the primary strategies is the synthesis of photoprotective compounds, among which mycosporine-like amino acids (MAAs) are paramount. Porphyra-334 is one of the most extensively studied MAAs, named for its absorption maximum at 334 nm, placing it squarely in the UVA range.[1] It is commonly found in high concentrations in red algae such as Porphyra spp. and Bangia atropurpurea.[1] Beyond its primary role in UV protection, Porphyra-334 exhibits potent antioxidant properties and plays a role in cellular defense mechanisms against oxidative stress. Its stability and ability to dissipate absorbed UV energy as heat without generating harmful reactive photoproducts make it a molecule of significant interest for both its ecological importance and its potential applications in cosmetics and pharmaceuticals.[2]

Core Ecological Functions of Porphyra-334

The ecological significance of Porphyra-334 stems from its multifaceted protective capabilities, which benefit not only the producing organisms but also the consumers in the marine food web.

Photoprotection against UV Radiation

The primary and most well-documented function of Porphyra-334 is its role as a natural sunscreen. Organisms in the intertidal and shallow subtidal zones are exposed to high levels of solar radiation, and Porphyra-334 provides crucial protection against the damaging effects of UVA and UVB rays.

-

Mechanism of Action: Porphyra-334 possesses a cyclohexenimine chromophore that is highly effective at absorbing UV radiation.[3] Upon absorption of UV photons, the molecule is excited to a higher energy state. It then rapidly dissipates this energy as heat to the surrounding environment, returning to its ground state without undergoing significant photochemical reactions or generating harmful reactive oxygen species (ROS).[2] This efficient energy dissipation pathway prevents the UV radiation from reaching and damaging sensitive cellular components like DNA and proteins.

-

Induction by UV Exposure: The synthesis and accumulation of Porphyra-334 in many algae are directly induced by exposure to UV radiation. Studies on Porphyra haitanensis have shown that MAA content, including Porphyra-334, significantly increases under UV-B radiation.[4] This adaptive response allows the algae to acclimate to changes in their light environment and protect themselves from photodamage.

Antioxidant Activity and Oxidative Stress Mitigation

In addition to its photoprotective role, Porphyra-334 is a potent antioxidant, playing a crucial role in mitigating oxidative stress within marine organisms.

-

Reactive Oxygen Species (ROS) Scavenging: Porphyra-334 can directly scavenge reactive oxygen species, which are highly reactive molecules that can cause significant damage to cells. It has been shown to suppress ROS production in human skin fibroblasts following UVA irradiation.[5]

-

Activation of the Keap1-Nrf2 Cytoprotective Pathway: Porphyra-334 has been identified as a direct antagonist of the Keap1-Nrf2 binding, a key pathway in the cellular defense against oxidative stress.[6] Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its degradation. Porphyra-334 can bind to Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it activates the transcription of a suite of antioxidant and cytoprotective genes. This indirect antioxidant mechanism enhances the cell's overall capacity to combat oxidative stress.

Role in the Marine Food Web

Porphyra-334 is not only important for the organisms that synthesize it but is also transferred through the marine food web, providing photoprotection to consumers.

-

Trophic Transfer: Marine herbivores that graze on algae rich in Porphyra-334 can accumulate these compounds in their tissues. This dietary acquisition provides them with a degree of protection against UV radiation. Evidence suggests that this protection can be passed on to higher trophic levels as these herbivores are consumed by carnivores.

Quantitative Data on Porphyra-334

The concentration and activity of Porphyra-334 vary depending on the species, environmental conditions, and the specific assay used. The following tables summarize key quantitative data from the literature.

| Organism | Concentration of Porphyra-334 (mg/g DW) | Reference |

| Porphyra sp. (Nori) | Varies, can be a major MAA | [7] |

| Porphyra haitanensis (under 1 W/m² UV-B) | ~1.5 | [4] |

| Macroalgal Rhodophytes (in general) | Can exceed 2 mg/g DW | [8] |

Table 1: Concentration of Porphyra-334 in Marine Macroalgae. DW = Dry Weight.

| Antioxidant Assay | IC50 Value of Porphyra-334 (µM) | Reference |

| DPPH radical scavenging | 185.2 ± 3.2 | [7] |

| Keap1-Nrf2 binding (Fluorescence Polarization) | ~100 | [7] |

Table 2: Antioxidant and Bioactivity Data for Porphyra-334.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and assessment of the ecological functions of Porphyra-334.

Extraction and Purification of Porphyra-334 from Red Algae

This protocol is adapted from methodologies described for the extraction of MAAs from marine algae.[9][10]

-

Sample Preparation: Collect fresh algal samples and wash them with seawater to remove epiphytes and debris. Freeze-dry the samples to a constant weight and then grind them into a fine powder.

-

Extraction:

-

Suspend the dried algal powder in a solvent mixture of 25% aqueous methanol (v/v).

-

Sonicate the mixture in an ice bath for a total of 30 seconds (10 seconds on, 5 seconds off) to disrupt the cells.

-

Centrifuge the extract at 1400 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with the remaining pellet.

-

Pool the supernatants from all three extractions.

-

-

Solvent Removal: Evaporate the pooled supernatant to dryness using a vacuum evaporator at a temperature not exceeding 45°C.

-

Purification (Optional): The dried extract can be further purified using techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Quantification of Porphyra-334 by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for MAA analysis.[10][11]

-

Sample Preparation: Re-dissolve the dried extract from the previous protocol in HPLC grade water. Filter the solution through a 0.22 µm syringe filter before injection.

-

HPLC System:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of 0.2% formic acid in water (Solvent A) and 0.2% formic acid in methanol (Solvent B).

-

Elution Gradient: A linear gradient from 0% to 70% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) set to scan from 200 to 400 nm, with specific monitoring at 334 nm.

-

-

Quantification: Identify the Porphyra-334 peak based on its retention time and characteristic absorption spectrum. Quantify the concentration by comparing the peak area to a standard curve generated from a purified Porphyra-334 standard of known concentration.

In Vitro Sun Protection Factor (SPF) Determination

This protocol provides a general method for assessing the in vitro SPF of a compound.[12][13]

-

Sample Preparation: Prepare solutions of Porphyra-334 at various concentrations in a suitable solvent (e.g., ethanol or water).

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution in a 1 cm quartz cuvette from 290 to 320 nm at 5 nm intervals using a UV-Vis spectrophotometer.

-

Use the solvent as a blank.

-

-

SPF Calculation: Use the following equation to calculate the SPF value: SPF = CF x Σ EE(λ) x I(λ) x Abs(λ) (from 290 to 320 nm) Where:

-

CF = Correction Factor (10)

-

EE(λ) = Erythemogenic effect spectrum

-

I(λ) = Solar intensity spectrum

-

Abs(λ) = Absorbance of the sample at wavelength λ The values for EE(λ) x I(λ) are constants.

-

Nrf2 Activation Luciferase Reporter Assay

This protocol outlines a cell-based assay to determine the ability of Porphyra-334 to activate the Nrf2 pathway.[7][14]

-

Cell Culture: Use a stable cell line, such as HepG2 cells, that has been transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

-

Treatment:

-

Plate the cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Porphyra-334. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects. Express the results as fold induction over the vehicle control.

Visualizations

The following diagrams illustrate key pathways and workflows related to the ecological function of Porphyra-334.

Caption: Keap1-Nrf2 signaling pathway activation by Porphyra-334.

Caption: Experimental workflow for MAA analysis.

Caption: Logical relationships of Porphyra-334's ecological functions.

Conclusion

Porphyra-334 is a vital multifunctional compound in marine ecosystems, providing essential protection against UV radiation and oxidative stress. Its role extends from the cellular level, where it acts as a potent sunscreen and antioxidant, to the ecosystem level, where it is transferred through the food web, conferring its protective benefits to a wider range of organisms. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals seeking to further investigate the ecological significance and potential applications of this remarkable marine metabolite. A deeper understanding of Porphyra-334 and other MAAs will not only enhance our knowledge of marine ecology but also pave the way for the development of novel, natural, and effective photoprotective and therapeutic agents.

References

- 1. Porphyra-334 Isolated from the Marine Algae Bangia atropurpurea: Conformational Performance for Energy Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoprotective Substances Derived from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Broad-spectrum sun-protective action of Porphyra-334 derived from Porphyra vietnamensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of mycosporine-like amino acids in marine algae by capillary electrophoresis with diode-array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The distribution of mycosporine-like amino acids in phytoplankton across a Southern Ocean transect [frontiersin.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. bpsbioscience.com [bpsbioscience.com]

A Comprehensive Technical Guide to Porphyra-334: Spectroscopic Properties, Isolation Protocols, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Porphyra-334, a mycosporine-like amino acid (MAA) with significant photoprotective and antioxidant properties. This document details its spectroscopic characteristics, comprehensive experimental protocols for its extraction and purification, and its interaction with key cellular signaling pathways.

Spectroscopic Data of Porphyra-334

Porphyra-334 exhibits a strong absorption maximum in the UV-A region of the electromagnetic spectrum, which is fundamental to its role as a natural sunscreen. The key spectroscopic data are summarized in the tables below.

| UV-Visible Spectroscopy | |

| Parameter | Value |

| UV Absorption Maximum (λmax) | 334 nm[1] |

| Molar Extinction Coefficient (ε) | 42,300 - 43,200 M⁻¹cm⁻¹ (in aqueous/methanolic solutions)[1][2] |

| Solvent | Aqueous solution / Methanol[1][2] |

| Other Spectroscopic Data | |

| Technique | Observed Characteristics |

| ¹H-NMR and ¹³C-NMR | Spectra have been used for structural elucidation, confirming the presence of a cyclohexenone chromophore conjugated with threonine and glycine moieties.[2] |

| Infrared (IR) Spectroscopy | Reveals characteristic peaks at 3100, 1520, 1670, 1330, and 1100 cm⁻¹, corresponding to the various functional groups within the molecule.[2] |

| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) is commonly used for its identification, with the protonated molecule [M+H]⁺ appearing at m/z 347. Tandem MS (MS/MS) studies have elucidated its fragmentation patterns. |

Experimental Protocols

Detailed methodologies for the extraction and purification of Porphyra-334 from marine algae are crucial for its study and potential application. The following protocols are compiled from established research.

Protocol 1: Extraction and Initial Purification from Porphyra vietnamensis

This protocol outlines the extraction and initial purification of Porphyra-334 from the red alga Porphyra vietnamensis.

-

Extraction:

-

Ten grams of dried and powdered algal material is extracted with a mixture of methanol and water (80:20, v/v).

-

The extract is then partitioned with dichloromethane (CH₂Cl₂) to remove nonpolar compounds.

-

The resulting aqueous phase is collected and lyophilized to yield a pale yellow powder.[2]

-

-

Silica Gel Chromatography:

-

The lyophilized powder is redissolved and chromatographed on a silica gel column.

-

A gradient elution is performed, starting with 20% methanol and 80% ethanol and gradually increasing to 80% methanol and 20% ethanol.

-

Fractions containing Porphyra-334 are collected, evaporated, and lyophilized to yield a more purified powder.[2]

-

Protocol 2: Purification by Ion-Exchange and Reversed-Phase Chromatography

This protocol describes a further purification process to obtain high-purity Porphyra-334.

-

Cation-Exchange Chromatography:

-

The crude extract is passed through a Dowex 50W-X8 (200-400 mesh) cation-exchange column.

-

The column is first washed with deionized water to remove unbound impurities.

-

Porphyra-334 is then eluted using 0.5 N hydrochloric acid (HCl).

-

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC):

-

The fractions containing Porphyra-334 from the ion-exchange step are pooled, concentrated, and further purified by reversed-phase HPLC.

-

A C18 column is typically used with an isocratic elution of 0.04% acetic acid in water.

-

The purity of the collected fractions is monitored by UV detection at 334 nm.

-

Cellular Signaling Pathway: Keap1-Nrf2 Antioxidant Response

Porphyra-334 has been identified as a direct antagonist of the Keap1-Nrf2 protein-protein interaction, a critical pathway in the cellular antioxidant response.[1][2][3] Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor Keap1, leading to its degradation. However, in the presence of oxidative stress or molecules like Porphyra-334, this interaction is disrupted.

Caption: Porphyra-334 inhibits Keap1, allowing Nrf2 translocation and antioxidant gene expression.

This antagonistic action by Porphyra-334 prevents the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2.[2] As a result, Nrf2 is free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of cytoprotective enzymes, enhancing the cell's capacity to combat oxidative stress.

References

- 1. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Porphyra 334 in the Attenuation of UVA-Induced Photoaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protective effects of Porphyra 334, a mycosporine-like amino acid (MAA) derived from red algae, against photoaging induced by ultraviolet A (UVA) radiation. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular signaling pathways.

Core Findings: this compound Mitigates UVA-Induced Skin Damage

UVA radiation is a primary environmental factor contributing to extrinsic skin aging, a process characterized by wrinkle formation, reduced elasticity, and degradation of the extracellular matrix (ECM). Research has demonstrated that this compound can effectively counteract these detrimental effects. The key protective mechanisms of this compound include the suppression of reactive oxygen species (ROS) production, inhibition of matrix metalloproteinase (MMP) expression, and the promotion of essential ECM protein synthesis.[1][2][3][4]

Quantitative Analysis of this compound Efficacy

The following tables summarize the dose-dependent effects of this compound on key biomarkers of photoaging in UVA-irradiated human skin fibroblasts.

Table 1: Effect of this compound on UVA-Induced Matrix Metalloproteinase-1 (MMP-1) Expression

| Treatment Group | This compound Concentration (µM) | MMP-1 mRNA Expression Inhibition (%) |

| UVA Irradiated Control | 0 | 0 |

| This compound | 10 | Dose-dependent |

| This compound | 20 | Dose-dependent |

| This compound | 40 | 56.2 |

| Data derived from studies on UVA (10 J/cm²) irradiated human skin fibroblasts.[1] |

Table 2: Effect of this compound on Procollagen Secretion in UVA-Irradiated Fibroblasts

| Treatment Group | This compound Concentration (µM) | Procollagen Level (ng/mL) |

| Non-Irradiated Control | 0 | 319.5 ± 0.069 |

| UVA Irradiated Control | 0 | 217.333 ± 0.177 |

| This compound | 10 | Increased |

| This compound | 20 | Increased |

| This compound | 40 | Significantly Increased |

| Data reflects procollagen levels in the culture medium of human skin fibroblasts following UVA (10 J/cm²) irradiation.[1] |

Table 3: Effect of this compound on UVA-Induced Elastase Activity

| Treatment Group | This compound Concentration (µM) | Decrease in Elastase Activity (%) |

| UVA Irradiated Control | 0 | 0 |

| This compound | 10 | 51.9 |

| This compound | 20 | 51.9 |

| This compound | 40 | 82.5 |

| Data represents the percentage decrease in elastase activity in human skin fibroblasts treated with this compound after UVA (10 J/cm²) irradiation.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-photoaging properties.

Cell Culture and UVA Irradiation

-

Cell Line: Human skin fibroblasts (CCD-986sk) are obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

UVA Irradiation: Prior to irradiation, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). The cells are then covered with a thin layer of PBS and exposed to a UVA source (BLX-254; Vilber Lourmat) at a dose of 10 J/cm².

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Assay: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

-

Procedure:

-

After UVA irradiation and treatment with this compound, cells are incubated with 25 µM DCFH-DA at 37°C for 30 minutes.

-

The cells are then washed twice with PBS.

-

The fluorescence of 2',7'-dichlorofluorescein (DCF) is measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Analysis of Gene Expression by Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction: Total RNA is extracted from the fibroblasts using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

PCR Amplification: The cDNA is amplified using primers specific for the target genes (e.g., MMP-1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Human MMP-1 Forward Primer: 5'-ATGAAGCAGCCCAGATGTGGAG-3'

-

Human MMP-1 Reverse Primer: 5'-TGGTCCACATCTGCTCTTGGCA-3'

-

-

Analysis: The PCR products are separated by agarose gel electrophoresis and visualized. The band intensities are quantified to determine the relative mRNA expression levels.

Analysis of Protein Expression by Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is then incubated with primary antibodies against Type I Collagen, Elastin, and a loading control (e.g., β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Procollagen and Elastase Activity

-

Assay: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of secreted procollagen and elastase activity in the cell culture medium.

-

Procedure: Commercially available ELISA kits for human procollagen type I C-peptide (PIP) and elastase are used according to the manufacturer's protocols.

Analysis of Nrf2 and NF-κB Signaling Pathways

-

Nuclear and Cytoplasmic Fractionation: To assess the nuclear translocation of Nrf2 and NF-κB (p65 subunit), nuclear and cytoplasmic protein fractions are isolated from treated cells using a subcellular fractionation kit.

-

Western Blot Analysis: The levels of Nrf2 and NF-κB p65 in the nuclear and cytoplasmic fractions are determined by Western blotting as described above. Histone H3 and β-actin are used as nuclear and cytoplasmic markers, respectively.

-

Immunofluorescence:

-

Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

The cells are blocked and then incubated with primary antibodies against Nrf2 or NF-κB p65.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The coverslips are mounted with a mounting medium containing DAPI for nuclear counterstaining and visualized using a fluorescence microscope.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in UVA-induced photoaging and its prevention by this compound, as well as a typical experimental workflow.

Caption: UVA-induced photoaging signaling pathway and points of intervention by this compound.

Caption: General experimental workflow for assessing the anti-photoaging effects of this compound.

References

- 1. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]

- 2. Activation of NF-kappa B in human skin fibroblasts by the oxidative stress generated by UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

High-Purity Extraction of Porphyra 334 from Porphyra Species: Application Notes and Protocols

Introduction

Porphyra 334, a mycosporine-like amino acid (MAA), is a natural ultraviolet (UV)-screening compound found in various species of the red algae Porphyra. Its strong absorption in the UV-A region makes it a compound of significant interest for applications in cosmetics, pharmaceuticals, and as a potential anti-aging agent. This document provides detailed application notes and protocols for the high-purity extraction and purification of this compound from Porphyra species, intended for researchers, scientists, and drug development professionals.

This compound is a water-soluble molecule characterized by a cyclohexenone chromophore conjugated with an amino acid.[1] Its stability under a range of pH (2 to 11) and temperatures (below 40°C) makes it a robust candidate for various formulations.[2] This document outlines several effective methods for its extraction and subsequent purification to achieve high purity levels.

Data Summary

The following tables summarize quantitative data from various extraction and purification methodologies for this compound, providing a comparative overview of their efficiencies.

Table 1: Comparison of this compound Extraction and Purification Methods

| Method Description | Starting Material | Extraction Yield | Purity Achieved | Reference |

| Methanol-Water Extraction & Silica Gel Chromatography | 10 g dried Porphyra vietnamensis | 5.1 g (crude extract), 400 mg (after silica gel) | >99% (after HPLC purification) | [1] |

| Acidic Aqueous Extraction & Ion Exchange Chromatography | Dry laver | Not specified | High | [3] |

| Methanol-Water Extraction & Fast Centrifugal Partition Chromatography (FCPC) | 4 g Porphyra sp. (Nori) crude extract | 36.2 mg this compound | High (confirmed by TLC, HPLC-MS, NMR) | [4] |

| Water Extraction from Porphyra yezoensis | 500 g laver | 75 g crude extract, 1.1 g purified this compound | 99.9% | [5] |

| Ion Exchange & C18 Chromatography from Bangia atropurpurea | Not specified | ~0.1% concentration in initial extract | >99% | [2] |

Experimental Protocols

This section details the methodologies for key experiments in the extraction and purification of this compound.

Protocol 1: Extraction and Purification using Solvent Extraction and Silica Gel Chromatography

This protocol is adapted from studies on Porphyra vietnamensis.[1]

1. Extraction: a. Weigh 10 g of dried and powdered Porphyra algae. b. Perform extraction with a mixture of methanol and water (80:20, v/v). c. Partition the extract with dichloromethane (CH2Cl2) to remove nonpolar compounds. d. Collect the aqueous phase and lyophilize until dryness to obtain a crude powder.